2-(2-Amino-5-methylphenyl)acetic acid

Description

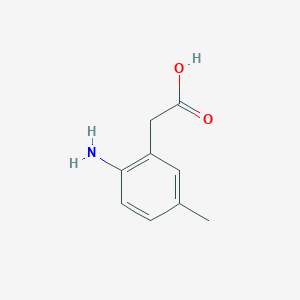

2-(2-Amino-5-methylphenyl)acetic acid (CAS: 37777-65-4) is a phenylacetic acid derivative featuring an amino (-NH₂) group at the 2-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the amino group and steric influences from the methyl substituent.

Properties

IUPAC Name |

2-(2-amino-5-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJSAQSGBBDTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298048 | |

| Record name | 2-Amino-5-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-65-4 | |

| Record name | 2-Amino-5-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylbenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-5-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: 2-(2-Nitro-5-methylphenyl)acetic acid.

Reduction: 2-(2-Amino-5-methylphenyl)ethanol.

Substitution: 2-(2-Acetamido-5-methylphenyl)acetic acid.

Scientific Research Applications

Pharmaceutical Applications

-

Neurotransmitter Modulation :

- The compound is structurally similar to amino acids that play crucial roles in neurotransmission. It has been studied for its potential to modulate neurotransmitter levels, particularly in the context of neurodegenerative diseases and mental health disorders.

-

Antioxidant Activity :

- Research indicates that derivatives of this compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related cellular damage. Studies have shown that related compounds demonstrate significant radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

-

Anti-cancer Research :

- Preliminary studies suggest that 2-(2-Amino-5-methylphenyl)acetic acid and its derivatives may possess anti-cancer properties. The presence of amino and carboxylic acid groups allows for interactions with cellular proteins involved in cancer pathways, making it a candidate for further investigation in cancer therapeutics .

- Synthesis of Bioactive Compounds :

Case Study 1: Antioxidant Activity Evaluation

A series of synthesized compounds based on the structure of this compound were evaluated for their antioxidant activity using standard assays such as DPPH and superoxide radical scavenging methods. Compounds showed varying degrees of effectiveness, with some demonstrating significant potential as antioxidant agents .

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective effects, derivatives of this compound were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. Results indicated that certain derivatives could significantly reduce cell death rates, suggesting therapeutic potential in neurodegenerative diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Amino acid derivative | Antioxidant, anti-cancer |

| 2-Amino-5-carboxamidothiazoles | Thiazole derivative | Src-family kinase inhibition |

| 2-Amino-thiazole-5-carboxylic acid | Thiazole derivative | Synthesis intermediates |

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The position of the methyl group (3-, 4-, or 5-) significantly affects molecular symmetry and electronic distribution. For instance, 2-(2-Amino-4-methylphenyl)acetic acid (similarity 0.97) may exhibit altered acidity compared to the 5-methyl analog due to resonance effects .

Functional Group Variations

Hydroxyl-Substituted Analogs

- 2,2-Diphenyl-2-hydroxyacetic acid (CAS: 76-93-7): This compound replaces the amino and methyl groups with hydroxyl (-OH) and two phenyl groups. The hydroxyl group increases acidity (pKa ~3.1) compared to the amino analog, while the bulky phenyl substituents reduce water solubility .

Ester Derivatives

- Ethyl α-acetylbenzeneacetate (CAS: 5413-05-8): The esterification of the carboxylic acid group and introduction of an acetyl moiety result in lower polarity and higher volatility, making it suitable as a synthetic intermediate in drug precursors .

Physicochemical Properties

- Solubility: The amino group enhances water solubility relative to non-polar analogs like 2,2-diphenyl-2-hydroxyacetic acid.

- Acidity : The carboxylic acid group (pKa ~2.5–4.5) dominates acidity, but the electron-donating methyl group may slightly increase the pKa compared to halogenated analogs (e.g., trifluoromethyl derivatives in ) .

Biological Activity

2-(2-Amino-5-methylphenyl)acetic acid, often referred to as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a precursor for various biologically active derivatives and has been investigated for its therapeutic properties, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its structural features. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid group facilitates ionic interactions, further modulating the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives revealed that compounds synthesized from this acid showed high inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The inhibition zones exceeded 10 mm for several derivatives, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1a | E. coli | >10 |

| 1a | Bacillus subtilis | >10 |

| 1a | Staphylococcus aureus | >10 |

| 2c | Staphylococcus aureus | High |

| 2g | Bacillus subtilis | Very strong |

Anticancer Properties

The compound has also been evaluated for its potential anticancer properties. In vitro studies have shown that certain derivatives derived from this compound can induce cytotoxic effects in cancer cell lines. For instance, derivatives exhibited significant cytotoxicity at concentrations as low as 0.1 μM, leading to cell death through mechanisms such as mitotic catastrophe and apoptosis .

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the effects of various derivatives on MCF-7 breast cancer cells, it was found that treatment with these compounds resulted in substantial cell cycle arrest in the G2/M phase, leading to increased cell death rates. The morphological changes observed included cell rounding and detachment from the substrate, which are indicative of cytotoxic effects .

Summary of Findings

The biological activity of this compound is multifaceted, with notable implications in antimicrobial and anticancer research. Key findings from various studies include:

- Antimicrobial Activity : Effective against multiple bacterial strains with significant inhibition zones.

- Cytotoxicity : Induces cell death in cancer cells through distinct mechanisms.

- Mechanistic Insights : The compound's structural attributes facilitate interactions with biological targets.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Amino-5-methylphenyl)acetic acid in laboratory settings?

Methodological Answer:

Synthesis typically involves protecting the amino group during reaction steps to prevent undesired side reactions. A plausible route is adapting bromination strategies used for similar phenylacetic acid derivatives, such as regioselective bromination of 4-methoxyphenylacetic acid in acetic acid (as demonstrated for 2-(3-Bromo-4-methoxyphenyl)acetic acid) . For amino group introduction, reductive amination or coupling reactions with protected intermediates (e.g., Fmoc-aminoethoxy derivatives) can be employed, leveraging multi-step optimization seen in aminoethoxy acetic acid synthesis . Post-synthesis, purification via recrystallization or chromatography is critical to isolate the target compound.

Advanced: How can density functional theory (DFT) be employed to predict the electronic properties of this compound?

Methodological Answer:

DFT calculations using hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms improve accuracy for thermochemical properties, as shown in studies on atomization energies and ionization potentials . Basis sets like 6-31G(d,p) are recommended for geometry optimization. Key parameters to compute include:

- HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Vibrational frequencies (IR) for comparison with experimental data.

Validation against experimental NMR chemical shifts (e.g., and ) ensures reliability .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : NMR identifies the aromatic proton environment (e.g., splitting patterns for methyl and amino groups). NMR distinguishes carbonyl (170–180 ppm) and aromatic carbons.

- IR Spectroscopy : Stretching vibrations for NH (~3300 cm) and C=O (~1700 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

X-ray crystallography (as applied to structurally similar compounds) resolves tautomeric forms and hydrogen bonding networks .

Advanced: How can researchers resolve discrepancies in NMR data when analyzing tautomeric forms of this compound?

Methodological Answer:

- Variable Temperature NMR : Cooling the sample slows tautomeric equilibria, revealing distinct peaks for enol and keto forms.

- Isotopic Labeling : -labeling the amino group enhances signal resolution in - HSQC experiments.

- Computational Modeling : DFT-calculated chemical shifts (using solvent models like PCM) help assign experimental peaks. For example, discrepancies in aromatic proton shifts may arise from solvent polarity effects .

Basic: What are the critical considerations for optimizing reaction yields in the synthesis of derivatives of this compound?

Methodological Answer:

- Catalyst Selection : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) require careful ligand pairing (e.g., PPh) to avoid dehalogenation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature Control : Low temperatures (−78°C to 0°C) stabilize intermediates in Grignard or lithiation steps.

Post-reaction workup (e.g., acid-base extraction) and purification (e.g., flash chromatography) are essential, as demonstrated in aminoethoxy acetic acid synthesis .

Advanced: What computational approaches are suitable for modeling hydrogen bonding interactions in this compound crystals?

Methodological Answer:

- Periodic DFT : Use plane-wave basis sets (e.g., VASP) with van der Waals corrections (DFT-D3) to model crystal packing.

- Hydrogen Bond Motifs : Identify R(8) dimers (common in carboxylic acids) via Hirshfeld surface analysis, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid crystals .

- Lattice Energy Calculations : Compare experimental and computed lattice energies to validate force fields.

Advanced: How can researchers address contradictions between experimental and computational vibrational spectra?

Methodological Answer:

- Anharmonic Corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT-calculated frequencies.

- Solvent and Solid-State Effects : IR spectra in solid state (KBr pellets) may show broadening due to crystal packing, requiring comparisons with computed gas-phase spectra. Adjust for solvent dielectric constants in simulations .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for reactions involving volatile solvents or toxic intermediates.

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Reference safety protocols from structurally similar compounds (e.g., 2-(4-Octylphenyl)acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.